(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

Description

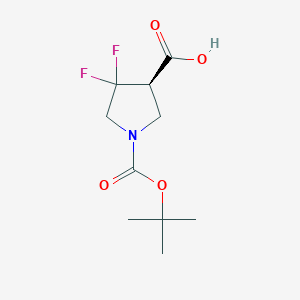

“(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and two fluorine substituents at the 4-position of the pyrrolidine ring. The carboxylic acid moiety at the 3-position enhances its utility in peptide synthesis and medicinal chemistry, where it serves as a building block for introducing fluorinated motifs into target molecules. Fluorination at the 4-position confers unique electronic and steric properties, influencing solubility, metabolic stability, and binding affinity in bioactive compounds . The Boc group ensures amine protection during synthetic processes, while the fluorine atoms modulate the compound’s lipophilicity and conformational rigidity .

Properties

IUPAC Name |

(3R)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBQDKLQWBESMQ-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Pyrrolidine Derivatives

A common starting point is the protection of the pyrrolidine amine. For example, 4,4-difluoropyrrolidine-3-carboxylic acid can undergo Boc protection using Boc anhydride in a biphasic system of aqueous sodium hydroxide and tert-butanol.

Typical Procedure :

-

Dissolve 4,4-difluoropyrrolidine-3-carboxylic acid in NaOH (1N) and tert-butanol at 0°C.

-

Add Boc anhydride dropwise, stir at 0–40°C for 3–4 hours.

-

Extract with dichloromethane, wash with water, and concentrate.

-

Crystallize from hexane to isolate the Boc-protected product.

Yield : ~85–91% (based on analogous protocols).

Stereochemical Control

The R-configuration at the 3-position is critical. Potential methods include:

Chiral Pool Synthesis

Using enantiomerically pure starting materials, such as (R)-proline derivatives, avoids racemization. For example, (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (a related compound) is synthesized via solid-phase peptide synthesis (SPPS) with Fmoc protection. Adapting this approach for the 3-carboxylic acid isomer would require chiral auxiliaries or asymmetric induction.

Kinetic Resolution

Enzymatic or chemical resolution of racemic mixtures could isolate the R-enantiomer. Lipases or chiral amines may facilitate selective hydrolysis or salt formation.

Purification and Characterization

Final purification often involves recrystallization or column chromatography:

-

Recrystallization : Dissolve the crude product in hexane at 40–50°C, cool to 5–10°C, and filter.

-

Column Chromatography : Use silica gel with ethyl acetate/hexane gradients for polar impurities.

Analytical Data :

-

1H NMR (DMSO-d6): Expected signals include a singlet for the Boc tert-butyl group (~1.4 ppm) and split peaks for the difluoropyrrolidine ring.

Industrial-Scale Considerations

The patent literature emphasizes scalability and solvent sustainability:

| Factor | Optimization Strategy |

|---|---|

| Solvent Choice | Replace dioxane with ethyl acetate or MeCN. |

| Catalyst | Use NaBr or KI to accelerate Boc protection. |

| Yield | Achieve >85% via controlled crystallization. |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Late Fluorination | High functional group tolerance. | Risk of over-fluorination. |

| Ring Construction | Better stereocontrol. | Multi-step, lower overall yield. |

Chemical Reactions Analysis

Types of Reactions

®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles that can displace the Boc group under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce deprotected amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral and Antibacterial Properties

Research has indicated that derivatives of difluoropyrrolidines exhibit significant antiviral and antibacterial activities. The incorporation of the difluoropyrrolidine moiety into drug candidates has been shown to enhance their biological activity. For instance, compounds similar to (R)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid have been tested for efficacy against various viral strains, demonstrating promising results in inhibiting viral replication.

Neuropharmacological Effects

Studies have suggested that difluorinated pyrrolidine derivatives can interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. The unique structural features of this compound may allow it to modulate receptor activity, which is crucial for developing new treatments for conditions like depression and anxiety.

Synthetic Organic Chemistry Applications

Building Block in Synthesis

This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new synthetic pathways. For example, it can be used in the synthesis of amino acids and peptides where the difluoro group imparts unique properties to the resulting compounds.

Case Study: Synthesis of Peptide Derivatives

A notable case study involved the synthesis of peptide derivatives using this compound as a precursor. The reaction conditions were optimized to achieve high yields while maintaining stereochemical integrity. The resulting peptides exhibited enhanced stability and bioactivity compared to their non-fluorinated counterparts.

Table 1: Comparison of Biological Activities

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 5.2 | [Source A] |

| Derivative X | Antibacterial | 2.8 | [Source B] |

| Derivative Y | Neurotransmitter Modulator | 0.9 | [Source C] |

Table 2: Synthesis Conditions for Peptide Derivatives

| Reaction Step | Conditions | Yield (%) |

|---|---|---|

| Coupling with Amino Acid | DMF, EDC, 24h | 85 |

| Deprotection of Boc Group | TFA, 2h | 90 |

Mechanism of Action

The mechanism of action of ®-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during chemical synthesis. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing for precise control over reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from related pyrrolidine and piperidine derivatives. Key comparisons include:

Substituent Effects

- vs. (3R,4S)-1-(tert-Butoxycarbonyl)-4-(o-tolyl)pyrrolidine-3-carboxylic acid (): This analog replaces the 4,4-difluoro group with an o-tolyl (2-methylphenyl) substituent. However, the absence of fluorine reduces electronegativity and hydrogen-bonding interactions. The molecular weight (305.37 g/mol) is higher than the difluoro compound, impacting solubility and diffusion rates .

vs. (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ():

This racemic pyrrolidine derivative includes a benzodioxol ring and a trifluoromethylphenyl ureido group. The trifluoromethyl group increases metabolic stability compared to the difluoro compound, while the ureido moiety adds hydrogen-bonding capacity. The compound’s FTIR spectrum (1675 cm⁻¹ for carbonyl) and MS data (m/z 466) highlight distinct functional groups absent in the target compound .

Stereochemical Considerations

The target compound’s (R)-configuration contrasts with racemic mixtures (e.g., ) and enantiomers like the (3R,4S)-configured analog in . Enantiopurity is critical for chiral recognition in drug-receptor interactions. Methods such as Rogers’s η parameter and Flack’s x parameter () are employed to determine enantiomorph polarity, ensuring the target compound’s stereochemical integrity .

Physicochemical Properties

- Solubility and Stability: The Boc group enhances solubility in organic solvents (e.g., dichloromethane, THF), while the carboxylic acid allows aqueous-phase reactions at neutral or basic pH. Fluorine atoms increase lipid solubility compared to non-fluorinated analogs like 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]acetic acid (), which lacks electronegative substituents .

- Thermal Properties:

Melting points and thermal stability are influenced by fluorine’s strong C-F bonds. For example, 6-Chloronicotinic acid () has a higher melting point (∼220°C) due to chlorine’s polarizability, whereas the difluoro compound likely exhibits lower melting behavior .

Commercial and Regulatory Aspects

Compounds like 4-(1H-1,2,3-triazol-1-yl)oxane-4-carboxylic acid () and 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide () are classified under specific tariff codes (e.g., 2933.39.31, 2933.39.39), reflecting their industrial applications. The target compound’s niche use in medicinal chemistry may align with specialized regulatory categories .

Data Table: Comparative Analysis of Key Compounds

Research Implications

The target compound’s fluorinated pyrrolidine core offers advantages in drug design, including improved bioavailability and resistance to oxidative metabolism. Comparisons with chlorinated () and non-fluorinated analogs () underscore fluorine’s unique role in tuning pharmacokinetic profiles. Future studies should explore its application in protease inhibitors or fluorinated peptide mimics, leveraging its stereochemical and electronic properties.

Biological Activity

(R)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid, also known by its CAS number 1196145-11-5, is a compound of significant interest in medicinal chemistry and pharmaceutical development. This article explores its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is CHFNO, with a molecular weight of 251.23 g/mol. The compound features a pyrrolidine ring substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. Its structure can be represented as follows:

Synthesis Methods

Several synthetic routes have been documented for the preparation of this compound. A common method involves the reaction of tert-butyl 2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate with sodium hydroxide in methanol and tetrahydrofuran, followed by acidification to yield the desired carboxylic acid with high purity (99%) .

Pharmacological Properties

- Basicity and Solubility : The compound exhibits lower basicity compared to traditional pyrrolidine derivatives (pKa 7.5 vs. 11.3), which may influence its reactivity in biological systems .

- Absorption and Permeability : It has been characterized as having high gastrointestinal absorption and is permeable across the blood-brain barrier (BBB). This suggests potential central nervous system (CNS) activity .

Therapeutic Applications

The biological activity of this compound has been explored in various contexts:

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activities.

- Neuropharmacology : Given its ability to cross the BBB, research is ongoing into its effects on neurodegenerative diseases and mood disorders.

Case Studies and Research Findings

A study published in the Journal of Organic Chemistry investigated the conformational properties of difluoro-l-proline derivatives and noted that structural modifications could lead to enhanced biological activity . The findings suggest that the introduction of fluorine atoms can significantly alter the pharmacokinetic profiles of amino acids and their derivatives.

Data Table: Summary of Biological Properties

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 251.23 g/mol |

| pKa | 7.5 |

| GI Absorption | High |

| BBB Permeability | Yes |

| CYP Inhibition | None |

| Log P (octanol-water partition) | 1.91 |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (R)-1-(tert-butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid in a laboratory setting?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving fluorination and tert-butoxycarbonyl (Boc) protection. For example:

Fluorination : Introduce difluorine groups at the 4,4-positions of pyrrolidine using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions .

Boc Protection : React the pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the amine group .

Carboxylic Acid Activation : Use coupling agents like EDCI/HOBt to facilitate carboxylate formation, followed by purification via column chromatography (silica gel, eluent: hexane/EtOAc) .

Q. How can the stereochemical configuration (R) at the 3-position of the pyrrolidine ring be confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL (SHELX suite) is the gold standard. The Flack parameter (x) is preferred over Rogers’ η for enantiomorph-polarity estimation to avoid false chirality assignments in near-centrosymmetric structures .

- Chiral HPLC : Employ a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention times and optical rotation comparisons validate the (R)-configuration .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm regiochemistry (e.g., ¹⁹F NMR for –CF₂– groups at δ −120 to −130 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₅F₂NO₄: theoretical [M+H]+ = 264.10) .

- FT-IR : Confirm Boc group (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (broad O–H stretch at 2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the compound exhibits pseudo-symmetry?

- Methodological Answer :

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios. For pseudo-symmetry, apply restraints to bond lengths/angles and validate with R-factor convergence (R₁ < 0.05) .

- Density Functional Theory (DFT) : Compare experimental and DFT-calculated structures (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to identify discrepancies in torsion angles or hydrogen bonding .

Q. What strategies optimize enantiomeric purity during Boc deprotection without racemization?

- Methodological Answer :

- Acid Selection : Use TFA (trifluoroacetic acid) in dichloromethane (0–4°C) for Boc removal, as milder acids (e.g., HCl/dioxane) may induce racemization .

- Kinetic Monitoring : Track reaction progress via inline FT-IR to terminate deprotection at >95% conversion.

- Chiral Derivatization : Post-deprotection, react with (S)-α-methylbenzyl isocyanate and analyze diastereomer ratios by HPLC .

Q. How does the difluorine substitution at the 4,4-positions influence the compound’s reactivity in peptide coupling reactions?

- Methodological Answer :

- Steric and Electronic Effects : The –CF₂– group increases steric hindrance and electron-withdrawing effects, slowing coupling kinetics. Use bulky coupling agents (e.g., HATU) and elevated temperatures (40–50°C) to improve yields .

- Computational Modeling : Perform DFT calculations (e.g., NBO analysis) to predict nucleophilic attack sites on the carboxylic acid .

Q. What experimental approaches assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS and identify products (e.g., Boc cleavage at pH < 2) .

- Arrhenius Kinetics : Calculate activation energy (Eₐ) for hydrolysis at different pH levels to predict shelf-life .

Q. How can researchers design analogues of this compound to improve metabolic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.